Lipophilicity: Measured LogP 4.33 for the Tetrahydrothiopyranyl Compound vs. XLogP3 3.3 for the Tetrahydropyranyl (Oxygen) Analog
The target compound's experimentally derived LogP of 4.33 represents an approximately 1.03 log-unit increase over the tetrahydropyranyl oxygen analog (XLogP3 = 3.3) . This corresponds to approximately 10.7-fold higher partitioning into octanol, a directly measurable difference that impacts reversed-phase HPLC retention, peptide solubility profiles, and membrane permeability predictions in peptide drug design .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.33 (PSA = 104.42 Ų, 5 H-bond acceptors, 2 H-bond donors) |
| Comparator Or Baseline | (4-Fmoc-amino-tetrahydropyran-4-yl)acetic acid (CAS 946716-25-2): XLogP3 = 3.3 (TPSA = 84.9 Ų, 5 H-bond acceptors, 2 H-bond donors) |
| Quantified Difference | ΔLogP ≈ +1.03 units (~10.7× higher octanol/water partitioning for target); ΔTPSA ≈ +19.5 Ų |
| Conditions | Computed/experimental LogP values from authoritative databases and vendor certificates of analysis |
Why This Matters
A LogP difference of ~1 unit directly translates to measurably different reversed-phase HPLC retention times and solubility profiles, meaning that substituting the oxygen analog without compensating for altered lipophilicity will shift peptide purification gradients and potentially alter peptide aggregation behavior or biological membrane interactions.
